Eriochrome Black A

Enzyme Inhibition Antibiotic Discovery Mevalonate Pathway

Procurement of 'eriochrome black' dyes without CAS verification often results in delivery of Eriochrome Black T (EBT), compromising experimental reproducibility. Eriochrome Black A (CAS 16279-54-2) is the correct indicator for EDTA titrations of Zn, Mn, Ni, Pb, and Cu ions. It also enables selective spectrophotometric cobalt quantification (0.9-3 µg range) in the presence of nickel, and serves as a validated MDD inhibitor (IC50 < 5 µM). Verify CAS 16279-54-2 to ensure method validation and supply chain accuracy.

Molecular Formula C20H13N3O7S
Molecular Weight 439.4 g/mol
CAS No. 16279-54-2
Cat. No. B094975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriochrome Black A
CAS16279-54-2
Synonymsdiamond black
eriochrome black A
eriochrome black A, monopotassium salt
eriochrome black A, monosodium salt
Molecular FormulaC20H13N3O7S
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O
InChIInChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30)
InChIKeySXYCCJAPZKHOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eriochrome Black A (CAS 16279-54-2) Procurement Guide: Properties and Comparator Baseline


Eriochrome Black A (CAS 16279-54-2), also designated C.I. Mordant Black 1 (C.I. 15710), is a synthetic monoazo dye belonging to the o,o′-dihydroxyazo class [1]. Its molecular formula is C20H13N3O7S (free acid) with a molecular weight of 439.4 g/mol, and it is commonly supplied as the monosodium salt (C20H12N3NaO7S, 461.38 g/mol) [2]. The compound features a nitro group substitution at the 7-position of the naphthalene sulfonic acid moiety, distinguishing it structurally from non-nitrated analogs [3]. Its applications span analytical chemistry as a metallochromic indicator for EDTA titrations, spectrophotometric reagent for cobalt microdetermination, and enzyme inhibition studies targeting bacterial mevalonate diphosphate decarboxylase (MDD) [4]. However, the eriochrome dye family includes multiple closely related members, including Eriochrome Black T (EBT), Eriochrome Blue Black R (Calcon), and Eriochrome B, which are frequently confused or mis-substituted in procurement workflows .

Eriochrome Black A (CAS 16279-54-2) Substitution Risks: Why Eriochrome Black T and Calcon Are Not Drop-In Replacements


Procurement of 'eriochrome black' compounds without precise CAS verification frequently results in delivery of Eriochrome Black T (CAS 1787-61-7) or Calcon/Eriochrome Blue Black R (CAS 2538-85-4) as substitutes [1]. These substitutions fail in specific applications due to three fundamental differentiators: (1) structural divergence—Eriochrome Black A contains a nitro group at the 7-position and is synthesized via coupling of diazotized 6-nitro-1-amino-2-naphthol-4-sulfonic acid with β-naphthol, whereas Eriochrome Black T lacks this nitro group and uses α-naphthol as the coupling component [2]; (2) divergent metal ion selectivity profiles that alter indicator transition endpoints and complex stability constants [3]; and (3) application-specific performance thresholds, including enzyme inhibition potency where Eriochrome Black A demonstrates IC50 < 5 μM against S. epidermidis MDD, a value not reported for Calcon or EBT [4]. Without verification against the exact CAS 16279-54-2, experimental reproducibility and method validation are compromised.

Eriochrome Black A (CAS 16279-54-2) Quantitative Differentiation Evidence: Head-to-Head Comparison Data


Eriochrome Black A IC50 and Ki Values vs. Eriochrome B and Eriochrome Black T in Bacterial MDD Inhibition

In a direct head-to-head enzyme inhibition study targeting Staphylococcus epidermidis mevalonate diphosphate decarboxylase (MDD), Eriochrome Black A (EBA) exhibited an IC50 value of < 5 μM [1]. The study further determined competitive inhibition kinetics versus the substrate mevalonate diphosphate, reporting Ki values for the eriochrome compound class ranging from 0.6 to 2.7 μM [1]. Notably, EBA, Eriochrome B, and Eriochrome Black T were all evaluated in parallel, establishing comparable potency within this narrow Ki window [1]. However, the initial hit identification specifically identified EBA (IC50 < 5 μM) from the NCI Mechanistic Diversity Set library, providing the foundational evidence for this compound's activity in this assay system [1].

Enzyme Inhibition Antibiotic Discovery Mevalonate Pathway

Eriochrome Black A vs. Eriochrome Black T in S. epidermidis Growth Inhibition (MIC50 Values)

In the same study evaluating enzyme inhibition, the authors assessed the antimicrobial efficacy of the eriochrome compounds against live S. epidermidis cells [1]. The minimum inhibitory concentration for 50% growth inhibition (MIC50) was reported to range from 31 to 350 μM across the tested eriochrome compounds [1]. While the study groups EBA, Eriochrome B, and EBT together within this MIC50 range, the data confirm that Eriochrome Black A is active in whole-cell assays and not merely an enzyme inhibitor in vitro [1]. This provides a quantitative benchmark for researchers seeking to validate compound activity in cellular contexts [1].

Antimicrobial Susceptibility Gram-positive Pathogens Bacterial Growth Inhibition

Eriochrome Black A Metal Ion Applicability in EDTA Titrations vs. Eriochrome Black T (EBT)

Eriochrome Black A has been specifically validated as an indicator for the EDTA titrations of Zn, Mn, Ni, Pb, and Cu ions, with spot tests conducted to determine sensitivity limits of detection [1]. In contrast, Eriochrome Black T (EBT) is most commonly employed for the determination of Ca²⁺ and Mg²⁺ (water hardness) and binds more strongly to Mg²⁺ than Ca²⁺ . While both dyes are azo compounds with metallochromic properties, their validated metal ion applicability profiles are distinct [1]. The original 1958 study by Abd El Raheem established that Eriochrome Black A functions effectively for transition metals (Zn, Mn, Ni, Pb, Cu) rather than the alkaline earth metals (Ca, Mg) for which EBT is the established standard [1].

Complexometric Titration Water Hardness Analytical Chemistry

Eriochrome Black A Spectrophotometric Cobalt Determination in the Presence of Nickel

Eriochrome Black A has been established as a suitable reagent for the spectrophotometric microdetermination of cobalt, with validated performance in the presence of nickel [1]. The method quantifies cobalt by measuring the decrease in absorbance of Eriochrome Black A at pH 10 caused by the presence of cobalt [1]. The validated detection range spans approximately 0.9 to 3 μg of cobalt with fair accuracy [1]. Critically, foreign cations, especially nickel, were completely masked by EDTA, enabling selective cobalt determination without interference from nickel, a common challenge in cobalt analysis [1]. No equivalent validated spectrophotometric method for cobalt using Eriochrome Black T or Calcon was identified in the literature search, suggesting Eriochrome Black A may offer unique applicability in this analytical context.

Spectrophotometry Cobalt Analysis Trace Metal Detection

Structural and Synthetic Basis for Eriochrome Black A Differentiation from Eriochrome Black T

Eriochrome Black A and Eriochrome Black T are structurally distinct despite their shared 'eriochrome black' nomenclature [1]. According to the original German Patent 169683, Eriochrome Black A is synthesized by coupling diazotized 6-nitro-1-amino-2-naphthol-4-sulfonic acid with β-naphthol, whereas Eriochrome Black T uses α-naphthol as the coupling component [1]. Both compounds contain a nitro group, distinguishing them from other eriochrome dyes that lack this functionality [2]. This structural divergence—specifically the α-naphthol (EBT) versus β-naphthol (EBA) coupling—results in different molecular geometries and electronic distributions, which underpin the differential metal ion selectivity profiles observed in complexometric titrations [3].

Synthetic Chemistry Dye Chemistry Structural Analysis

Eriochrome Black A (CAS 16279-54-2) Optimal Application Scenarios Based on Quantitative Evidence


Transition Metal (Zn, Mn, Ni, Pb, Cu) Complexometric Titration Indicator

For analytical laboratories performing EDTA titrations of transition metals rather than alkaline earth metals, Eriochrome Black A (CAS 16279-54-2) is the appropriate metallochromic indicator based on validated literature from Abd El Raheem (1958) demonstrating its applicability for Zn, Mn, Ni, Pb, and Cu ions [1]. This compound should be selected over the more commonly stocked Eriochrome Black T (EBT, CAS 1787-61-7), which is primarily validated for Ca²⁺ and Mg²⁺ determinations in water hardness testing . Spot test detection limits for each metal have been established, enabling method validation and quality control [1].

Spectrophotometric Microdetermination of Cobalt in Nickel-Containing Matrices

Eriochrome Black A enables the selective spectrophotometric quantification of microgram quantities of cobalt (0.9-3 μg range) even in the presence of nickel, a common interferent [2]. The method employs EDTA to completely mask nickel and other foreign cations, with measurement performed by monitoring the decrease in Eriochrome Black A absorbance at pH 10 caused by cobalt [2]. This application scenario leverages a documented method unique to Eriochrome Black A among eriochrome dyes, making CAS 16279-54-2 the necessary procurement specification for laboratories replicating this analytical protocol [2].

Bacterial Mevalonate Pathway Inhibitor Studies and Antimicrobial Screening

For research groups investigating the mevalonate pathway as an antibiotic target in Gram-positive bacteria, Eriochrome Black A serves as a validated tool compound with established enzyme inhibition (IC50 < 5 μM against S. epidermidis MDD; Ki = 0.6-2.7 μM) and whole-cell antimicrobial activity (MIC50 = 31-350 μM against S. epidermidis) [3]. While Eriochrome B and Eriochrome Black T exhibit comparable potency in this system, Eriochrome Black A was the original hit compound identified from the NCI Mechanistic Diversity Set, providing the foundational literature anchor for replication and follow-up studies [3].

Reference Standard for β-Naphthol-Coupled Azo Dye Chemistry and Structure-Activity Studies

Eriochrome Black A represents the β-naphthol-coupled isomer within the nitro-containing eriochrome dye class, distinguished from the α-naphthol-coupled Eriochrome Black T [4]. Procurement of CAS 16279-54-2 ensures acquisition of the specific isomer required for structure-activity relationship studies investigating how the α-versus β-naphthol coupling influences metal ion selectivity, spectral properties, and biological activity profiles [4]. The synthetic route (coupling of diazotized 6-nitro-1-amino-2-naphthol-4-sulfonic acid with β-naphthol) is documented in German Patent 169683, providing a verifiable structural identity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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